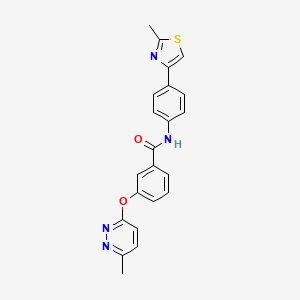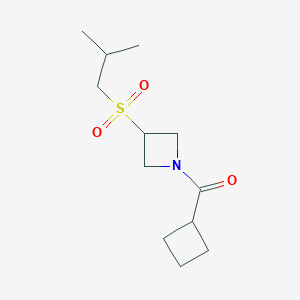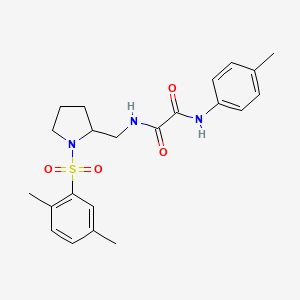
N-(2,3-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
The chemical synthesis and evaluation of novel derivatives similar to N-(2,3-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide reveal significant insights into their potential applications in scientific research. A notable investigation involved the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrated anti-inflammatory activity. This suggests a potential application in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Another study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, while not directly mentioning the exact compound , explored compounds with a structural framework that bears resemblance to parts of the N-(2,3-dimethylphenyl) derivative, indicating potential antipsychotic properties without the side effects associated with dopamine receptor interaction (Wise et al., 1987). This opens avenues for the development of novel antipsychotic medications with improved safety profiles.
Antitumor Activity
A compelling area of application for derivatives akin to this compound is in the field of oncology. The synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, which share a similar pharmacophoric group, revealed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This underscores the potential of such compounds in the development of new cancer therapies.
Environmental Analysis
Interestingly, studies on compounds like dimethenamid and flufenacet, although not directly related to this compound, highlight the significance of similar compounds in environmental science, particularly in the analysis and detection of herbicides and their degradates in natural water (Zimmerman, Schneider, & Thurman, 2002). This indicates the role such compounds can play in monitoring and managing the environmental impact of agricultural chemicals.
Optoelectronic Properties
Research into thiazole-based polythiophenes, which incorporate structural elements related to the N-(2,3-dimethylphenyl) compound, reveals applications in materials science, particularly regarding their optoelectronic properties. Such studies are critical for advancing technologies in areas like organic electronics and photovoltaics (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-13-4-3-5-18(14(13)2)25-19(26)10-17-11-28-21(24-17)29-12-20(27)23-16-8-6-15(22)7-9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIXIKMQJKJOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2886013.png)
![(E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B2886014.png)
![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)


![2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid](/img/structure/B2886022.png)
![7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2886024.png)

![N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2886028.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2886029.png)

![2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2886031.png)
![2-[3-[[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2886032.png)